(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromo and methoxy substituent on the phenyl ring, as well as dimethyl substituents on another phenyl ring, making it a molecule of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and 2,4-dimethylaniline.
Formation of the Enamine: The aldehyde undergoes a condensation reaction with the aniline in the presence of a base such as sodium hydroxide or potassium carbonate to form the enamine intermediate.
Amidation: The enamine intermediate is then reacted with an acyl chloride or anhydride to form the final enamide product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The double bond in the enamide can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The bromo substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Oxidation: Formation of 3-bromo-4-hydroxyphenyl derivative.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide: Lacks the bromo substituent.
(2E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide: Lacks the dimethyl substituents on the phenyl ring.
Uniqueness
- The presence of both bromo and methoxy substituents on the phenyl ring, along with dimethyl substituents on another phenyl ring, makes (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-12-4-7-16(13(2)10-12)20-18(21)9-6-14-5-8-17(22-3)15(19)11-14/h4-11H,1-3H3,(H,20,21)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTJYNUYPSJQFT-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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